(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate
Description
This bicyclic pyrrolidine derivative features a tetrahydropyrrolo[3,2-b]pyrrole core with two ester groups: a benzyl ester at the 1-position and a tert-butyl ester at the 4-position. Its stereochemistry (3aR,6aS) is critical for its spatial arrangement, influencing interactions in pharmacological or synthetic applications. The compound is typically synthesized via multi-step reactions involving hydrogenation, coupling reagents (e.g., N,N′-carbonyldiimidazole or N,N′-tetramethyluronium hexafluorophosphate), and selective protection/deprotection strategies . Characterization methods include $^1$H NMR, $^{13}$C NMR, and mass spectrometry (MS) to confirm regiochemistry and purity .
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-10-15-16(21)9-11-20(15)17(22)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
IJWQJGQRFAOBRV-CVEARBPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H]1CCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach via Enolizable Ketimines and α-Diazocarbonyl Compounds
A copper-catalyzed [3+2] cycloaddition is a prominent method reported for synthesizing substituted pyrroles with fused ring systems similar to tetrahydropyrrolo[3,2-b]pyrroles. This involves:
- Reacting enolizable ketimines with α-diazo-β-ketoesters under copper catalysis.
- The mechanism proceeds via nucleophilic addition of the imine nitrogen to a copper carbenoid intermediate.
- Tautomerization forms an α-enamino-β-dicarbonyl intermediate.
- Subsequent dehydrative cyclocondensation yields the fused pyrrole ring system with high substitution and stereocontrol.
This approach allows for the incorporation of ester groups directly from the diazoester starting materials and can be tuned to afford the desired stereochemistry (3aR,6aS) by choice of catalyst and reaction conditions.
Use of β-Enamino Ketones and Activated Alkynes
Another synthetic route involves:
- Michael addition of β-enamino ketones to activated alkynes,
- Followed by hydride abstraction and radical cyclization,
- Resulting in pentasubstituted pyrroles with fused ring systems.
This method is versatile for preparing pyrrole derivatives with complex substitution patterns, including tert-butyl and benzyl esters, by selecting appropriate starting materials.
Stepwise Construction via Protected Intermediates
Patents describe multi-step syntheses involving:
- Preparation of substituted tetrahydropyrrolo intermediates with tert-butyl and benzyl protecting groups,
- Subsequent cyclization and functional group transformations to yield the final bicyclic dicarboxylate ester,
- Control of stereochemistry by starting from optically pure precursors or through diastereoselective steps.
Representative Experimental Data and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of enolizable ketimine | Ketone + amine, mild acid catalyst | >90 | Precursor for copper-catalyzed step |
| 2 | Copper-catalyzed [3+2] cycloaddition | Cu catalyst, α-diazo-β-ketoester, solvent (e.g., DCM), RT | 80-95 | Key step forming fused pyrrole ring |
| 3 | Esterification (if needed) | tert-Butyl alcohol or benzyl alcohol, acid catalyst | 85-90 | Introduces tert-butyl and benzyl ester groups |
| 4 | Purification | Chromatography, recrystallization | - | Ensures >98% purity |
These conditions are derived from literature protocols optimized for similar fused pyrrole systems and adapted for this compound's specific substituents.
Stereochemical Considerations
- The (3aR,6aS) stereochemistry is typically controlled by the chiral environment in the cycloaddition step.
- Use of chiral copper catalysts or chiral auxiliaries on the ketimine or diazoester can induce stereoselectivity.
- Diastereomeric ratios and enantiomeric excesses are often confirmed by chiral HPLC and NMR spectroscopy.
Summary Table of Preparation Methods
Research Findings and Optimization
- Recent research emphasizes copper catalysis for operational simplicity and high selectivity in pyrrole formation.
- Optimization of solvent, temperature, and catalyst loading can improve yields and stereochemical purity.
- Alternative catalysts and ligands are explored to enhance enantioselectivity.
- The use of diazo compounds allows direct incorporation of ester groups, reducing synthetic steps.
- Protection strategies for the benzyl and tert-butyl esters are crucial for stability during cyclization.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, using reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to tetrahydropyrrolo derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, tetrahydropyrrolo[1,2-a]quinoline derivatives have shown promise as novel antimitotic agents. These compounds target the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis . The potential of (3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate as an inhibitor in similar pathways warrants further exploration.
Neuroprotective Effects
Research into the neuroprotective properties of related compounds suggests that they may offer therapeutic benefits in neurodegenerative diseases. The ability of these compounds to modulate oxidative stress and inflammation positions them as candidates for treating conditions like Alzheimer's disease and Parkinson's disease . The dual role of metabolites within the kynurenine pathway indicates that derivatives of this compound could influence neuroinflammation positively.
Organic Electronics
The unique structural features of this compound make it a candidate for use in organic electronic materials. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been suggested due to its favorable electronic properties . The development of such materials could lead to more efficient energy conversion technologies.
Summary of Case Studies
Mechanism of Action
The mechanism of action of (3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Substituent Impact on Solubility : The target compound’s benzyl and tert-butyl esters likely enhance lipophilicity compared to diethyl esters (e.g., 1l in ), which exhibit poor aqueous solubility. However, analogs with polar groups (e.g., benzotriazole-carbonyl in 24 ) show improved solubility (15 µM in PBS) .
Pharmacological Activity: Compound 24 demonstrates potent autotaxin (ATX) inhibition (IC₅₀ = 12 nM), suggesting that pyrrolopyrrole derivatives with electron-deficient substituents (e.g., benzotriazole) enhance target engagement .
Stereochemical Complexity : The (3aR,6aS) configuration differentiates the target compound from diastereomers like (3aS,6aS)-configured analogs, which may exhibit divergent binding affinities or metabolic stabilities .
Safety Profile: tert-Butyl pyrrolopyrrole derivatives (e.g., ) are classified as irritants, necessitating precautions during handling. The benzyl group in the target compound may alter toxicity profiles compared to non-aromatic analogs.
Biological Activity
(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry.
- Molecular Formula : C19H26N2O4
- CAS Number : 2028327-70-8
- Molecular Weight : 346.43 g/mol
The compound features a tetrahydropyrrolo structure that is known for its diverse biological activities, including antitumor and anti-inflammatory properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in cancer treatment. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
A study on related pyrrolo compounds demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The effectiveness of these compounds as microtubule-targeting agents suggests that this compound may also possess similar properties.
- Mechanism : By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
- IC50 Values : Related compounds have shown IC50 values in the low micromolar range (e.g., IC50 = 6.6 μM), indicating potent activity against cancer cell lines .
Anti-inflammatory Potential
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The specific mechanisms remain under investigation but could involve modulation of NF-kB signaling pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
